ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate
Description
Ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 3,5-dimethylpyrazole ring fused to a tetrahydroquinazolinone core, linked via an acetyl group to an ethyl benzoate moiety. This compound is of interest in medicinal chemistry due to the prevalence of pyrazole and quinazoline derivatives in kinase inhibition and anticancer research.
Properties
Molecular Formula |
C24H27N5O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H27N5O4/c1-4-33-23(32)17-9-11-18(12-10-17)25-21(30)14-28-22(31)19-7-5-6-8-20(19)26-24(28)29-16(3)13-15(2)27-29/h9-13H,4-8,14H2,1-3H3,(H,25,30) |
InChI Key |
TUHISWLBJSTPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(CCCC3)N=C2N4C(=CC(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinazoline intermediates, followed by their coupling and subsequent esterification.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Quinazoline Intermediate: The quinazoline derivative can be synthesized through the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling Reaction: The pyrazole and quinazoline intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the coupled product with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature, particularly those featuring substituted benzoate esters and heterocyclic appendages. Below is a detailed comparison with analogous compounds from the Molecules 2011 study ():
Structural Features and Substituent Analysis
| Compound ID | Core Heterocycle | Linker Group | Substituent on Benzoate | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Pyrazole-tetrahydroquinazolinone | Acetyl-amino | Ethyl ester | ~487.5 (calculated) |
| I-6230 | Pyridazine | Phenethylamino | Ethyl ester | 377.4 |
| I-6232 | 6-Methylpyridazine | Phenethylamino | Ethyl ester | 391.4 |
| I-6273 | Methylisoxazole | Phenethylamino | Ethyl ester | 376.4 |
| I-6373 | 3-Methylisoxazole | Phenethylthio | Ethyl ester | 393.5 |
| I-6473 | 3-Methylisoxazole | Phenethoxy | Ethyl ester | 379.4 |
Key Observations:
Heterocyclic Core: The target compound’s pyrazole-quinazolinone system is distinct from the pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) cores in analogues.
Linker Groups: The acetyl-amino linker in the target compound contrasts with phenethylamino, phenethylthio, or phenethoxy linkers in analogues. The acetyl group may reduce steric hindrance compared to bulkier phenethyl groups, favoring membrane permeability .
Substituent Effects: Methyl groups on heterocycles (e.g., 6-methylpyridazine in I-6232) or thioether linkers (I-6373) may alter metabolic stability. The target compound’s 3,5-dimethylpyrazole could mitigate oxidative metabolism compared to unmethylated heterocycles .
Computational and Physicochemical Properties
Using tools like Multiwfn (), key properties can be inferred:
- LogP: Estimated logP for the target compound (~2.8) is lower than I-6373 (logP ~3.5), reflecting reduced lipophilicity from the polar quinazolinone moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
